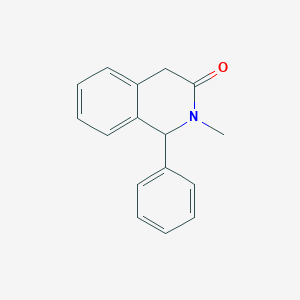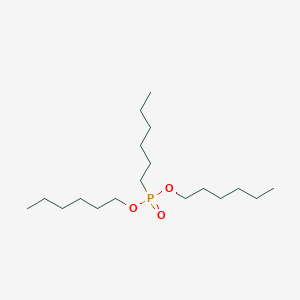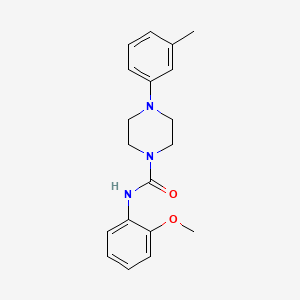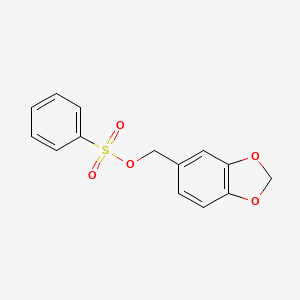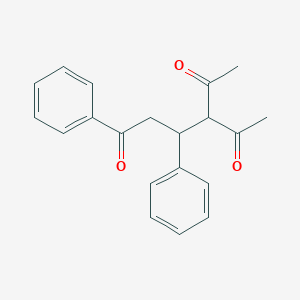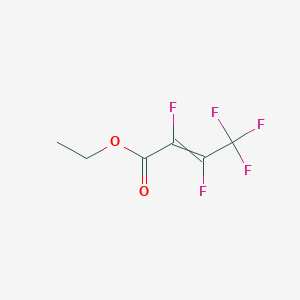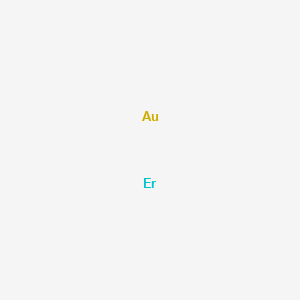
Erbium;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium;gold is a compound that combines the rare-earth element erbium with gold. Erbium is a silvery-white metal belonging to the lanthanide series of the periodic table, known for its applications in optical fibers and lasers . Gold, on the other hand, is a well-known precious metal with a wide range of applications in electronics, jewelry, and medicine
Preparation Methods
The preparation of erbium;gold compounds typically involves several synthetic routes and reaction conditions. One common method is the hydrothermal synthesis, where erbium and gold precursors are reacted in a high-pressure, high-temperature environment . Another method is chemical vapor deposition, where erbium and gold compounds are vaporized and then deposited onto a substrate to form the desired compound . Industrial production methods may involve the use of metallothermic reduction, where erbium and gold oxides are reduced using a reducing agent such as calcium or magnesium .
Chemical Reactions Analysis
Erbium;gold compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound compounds can react with oxygen to form oxides . Reduction reactions may involve the reduction of this compound oxides to their metallic forms using reducing agents . Substitution reactions can occur when this compound compounds react with other elements or compounds, leading to the formation of new products . Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Erbium;gold compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various chemical reactions . In biology, this compound compounds are studied for their potential use in imaging and diagnostic applications due to their unique optical properties . In medicine, these compounds are being explored for their potential use in cancer treatment and drug delivery systems . In industry, this compound compounds are used in the production of advanced materials, such as optical fibers and lasers .
Mechanism of Action
The mechanism of action of erbium;gold compounds involves their interaction with various molecular targets and pathways. In biological systems, these compounds can interact with enzymes and proteins, leading to changes in their activity and function . For example, gold compounds are known to interact with cysteine and selenocysteine-containing enzymes, affecting their activity . This compound compounds may also interact with DNA and other cellular components, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Erbium;gold compounds can be compared with other similar compounds, such as erbium oxide, erbium chloride, and gold chloride . While erbium oxide and erbium chloride are primarily used in optical and electronic applications, this compound compounds offer unique properties that make them suitable for a wider range of applications . Gold chloride, on the other hand, is commonly used in catalysis and medicine, but the combination with erbium enhances its optical and electronic properties . Other similar compounds include erbium fluoride and erbium bromide, which are used in various industrial applications .
Properties
CAS No. |
12044-76-7 |
|---|---|
Molecular Formula |
AuEr |
Molecular Weight |
364.23 g/mol |
IUPAC Name |
erbium;gold |
InChI |
InChI=1S/Au.Er |
InChI Key |
SASSFQRBFRRWHR-UHFFFAOYSA-N |
Canonical SMILES |
[Er].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


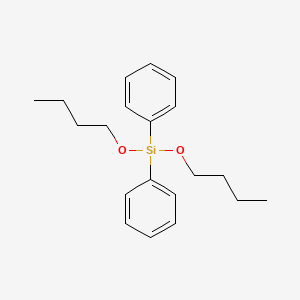
![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
